An In-depth Technical Guide to 1-(Difluoromethyl)-4-nitrobenzene (CAS: 29848-57-5) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1-(Difluoromethyl)-4-nitrobenzene (CAS: 29848-57-5) for Researchers and Drug Development Professionals
Introduction
1-(Difluoromethyl)-4-nitrobenzene, with the CAS number 29848-57-5, is a valuable synthetic intermediate in the fields of medicinal chemistry and agrochemical research. Its unique structural features, namely the electron-withdrawing nitro group and the metabolically robust difluoromethyl group, make it a versatile building block for the synthesis of novel bioactive compounds. The incorporation of the difluoromethyl moiety can significantly enhance the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, membrane permeability, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1-(difluoromethyl)-4-nitrobenzene, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties
1-(Difluoromethyl)-4-nitrobenzene is a solid at room temperature with a molecular weight of 173.12 g/mol . Key physicochemical data are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 29848-57-5 |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| Appearance | Solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| SMILES | O=--INVALID-LINK--c1ccc(C(F)F)cc1 |
| InChI | InChI=1S/C7H5F2NO2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4,7H |
Synthesis and Experimental Protocols
One plausible synthetic approach is the difluoromethylation of 4-nitro-substituted precursors. The following is a generalized experimental workflow based on analogous reactions reported in patent literature for similar compounds.
A key downstream application of 1-(difluoromethyl)-4-nitrobenzene is its reduction to 4-(difluoromethyl)aniline. This aniline derivative is a crucial intermediate for the synthesis of a wide range of biologically active molecules. The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.
Experimental Protocol: Reduction of 1-(Difluoromethyl)-4-nitrobenzene to 4-(Difluoromethyl)aniline (Generalized)
Materials:
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1-(Difluoromethyl)-4-nitrobenzene
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Palladium on carbon (Pd/C, 10 wt. %)
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Ethanol (or other suitable solvent)
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Hydrogen gas (H₂)
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Filtration apparatus (e.g., Celite)
Procedure:
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In a suitable reaction vessel, dissolve 1-(difluoromethyl)-4-nitrobenzene in ethanol.
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Carefully add a catalytic amount of 10% Pd/C to the solution.
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Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
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Introduce hydrogen gas to the reaction mixture, typically at a pressure of 1-5 atm.
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Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).
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Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Rinse the filter cake with additional ethanol.
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Concentrate the filtrate under reduced pressure to yield the crude 4-(difluoromethyl)aniline, which can be further purified if necessary.
The following table summarizes typical quantitative data for this type of reduction, based on analogous reactions.
| Parameter | Typical Value |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Temperature | Room Temp. |
| Pressure | 1-5 atm H₂ |
| Yield | >90% |
Applications in Drug Discovery and Agrochemicals
1-(Difluoromethyl)-4-nitrobenzene serves as a key starting material for the synthesis of more complex molecules with potential therapeutic or agrochemical applications. The primary synthetic utility lies in the reduction of the nitro group to an amine, yielding 4-(difluoromethyl)aniline. This aniline derivative can then be further functionalized through a variety of chemical transformations to build diverse molecular scaffolds.
The presence of the difluoromethyl group is particularly advantageous in drug design. It can act as a bioisostere for other functional groups, such as a hydroxyl or thiol group, while offering improved metabolic stability by blocking sites of oxidation.[1][2] This can lead to compounds with enhanced pharmacokinetic profiles, including longer half-lives and improved oral bioavailability.
While specific drug candidates synthesized directly from 1-(difluoromethyl)-4-nitrobenzene are not extensively reported in the public domain, the strategic importance of the 4-(difluoromethyl)aniline intermediate is well-recognized. This building block is utilized in the synthesis of various classes of bioactive compounds, including kinase inhibitors and other targeted therapies.
The general workflow for utilizing 1-(difluoromethyl)-4-nitrobenzene in the synthesis of bioactive compounds is depicted below.
In the agrochemical sector, the introduction of fluorine-containing moieties is a well-established strategy to enhance the efficacy and selectivity of pesticides and herbicides.[3] The difluoromethyl group can improve the compound's binding to its biological target and increase its resistance to environmental degradation.
Conclusion
1-(Difluoromethyl)-4-nitrobenzene is a strategically important chemical intermediate for the synthesis of advanced molecules in the pharmaceutical and agrochemical industries. Its value lies in the combination of a reactive nitro group, which can be readily converted to other functionalities, and the beneficial properties imparted by the difluoromethyl group. While detailed synthetic and biological data for compounds derived directly from this starting material are limited in publicly accessible literature, the principles of its application are well-founded in the broader context of medicinal and agrochemical chemistry. Researchers and drug development professionals can leverage this versatile building block to explore novel chemical space and design next-generation bioactive compounds with improved properties.
